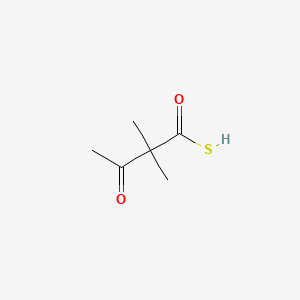

2,2-dimethyl-3-oxobutanethioic S-acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,2-dimethyl-3-oxobutanethioic S-acid” is a chemical compound with the molecular formula C6H10O2S . It has a molecular weight of 146.204.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact structure would require more specific information or computational chemistry methods to determine.

Wissenschaftliche Forschungsanwendungen

Photoinduced Oligomerization of Aqueous Pyruvic Acid

A study investigated the photodecarboxylation of aqueous pyruvic acid, leading to the formation of multifunctional compounds. This process, initiated by bimolecular reactions under solar illumination, suggests a mechanism for the accretion of multifunctional polar species in aerated aqueous media, which could be relevant to understanding similar reactions of 2,2-dimethyl-3-oxobutanethioic S-acid in atmospheric or environmental contexts (Guzman, Colussi, & Hoffmann, 2006).

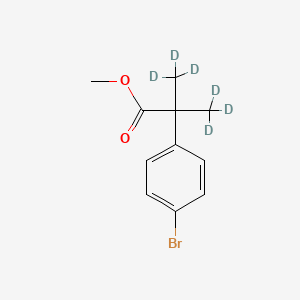

Enantioselective Catalysis

Research on the asymmetric catalytic hydrogenation of acrylic acid derivatives highlights the synthesis of enantiomerically pure compounds, providing a method that could be applicable to the synthesis of chiral derivatives of this compound. This method achieves high enantiomeric excess, suggesting potential for creating chiral molecules for use in pharmaceuticals or materials science (Ostermeier, Brunner, Korff, & Helmchen, 2003).

Synthesis of Pyran Derivatives

Another study presents the synthesis of pyran derivatives from the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate. This work could offer insights into synthetic pathways that might be adapted for the derivatives of this compound, potentially for applications in organic electronics or as intermediates in the synthesis of biologically active compounds (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

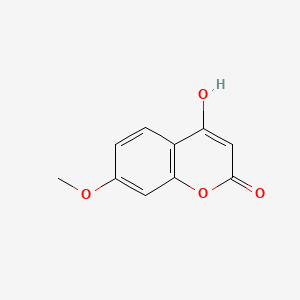

Antimicrobial Activity of Piper gaudichaudianum Kuntze

A study on the antimicrobial activity of Piper gaudichaudianum Kuntze, containing a chromone structurally similar to the query compound, showed significant activity against various microorganisms. This suggests that structurally similar compounds to this compound might also possess antimicrobial properties, potentially offering a basis for developing new antimicrobial agents (Nogueira Puhl et al., 2011).

Wirkmechanismus

Target of Action

2-Acetylthioisobutyric Acid, also known as 2,2-dimethyl-3-oxobutanethioic S-acid, is a compound that has been found to be produced by various strains of microorganisms, including those belonging to the genera Pseudomonas, Agrobacterium, Enterobacter, Cellulomonas, Rhodococcus, Brevibacterium, and Torulopsis

Mode of Action

It is known that the compound is produced through the hydrolysis of methyl esters . This process is catalyzed by enzymes such as 3,4-dihydrocoumarin hydrolase from Acinetobacter calcoaceticus . The enzyme recognizes the configuration at the 2-position and selectively hydrolyzes the methyl esters .

Biochemical Pathways

It is known that the compound is produced through the hydrolysis of methyl esters , which suggests that it may be involved in ester metabolism pathways.

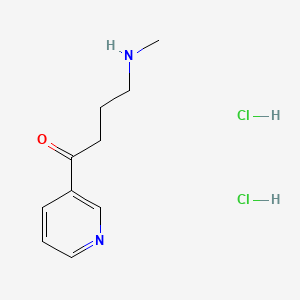

Result of Action

It is known that the compound is a key intermediate for the synthesis of angiotensin-converting enzyme inhibitors, such as captopril and alacepril . These inhibitors are used to treat hypertension and congestive heart failure .

Action Environment

The action of 2-Acetylthioisobutyric Acid can be influenced by various environmental factors. For instance, the production of the compound by microorganisms can be affected by the pH and temperature of the environment . Specifically, the compound has been found to be produced in high yield by Pseudomonas fluorescens at a pH of 6.6 and a temperature of 25°C .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-Acetylthioisobutyric Acid are not fully understood due to limited research. It is known that this compound can interact with various enzymes and proteins. For instance, it has been found in strains belonging to the genera Pseudomonas, Agrobacterium, Enterobacter, Cellulomonas, Rhodococcus, Brevibacterium, and Torulopsis . A strain of Pseudomonas fluorescens, IFO 3081, was selected as the best microorganism for producing 2-Acetylthioisobutyric Acid .

Cellular Effects

It is known that lactone compounds, which are similar to 2-Acetylthioisobutyric Acid, play important roles in organisms . These compounds are synthesized and metabolized enzymatically in vivo . Several enzymes involved in lactone compound metabolism, including lactone-degrading enzymes, e.g., lactonases, and lactone-forming enzymes, e.g., Baeyer-Villiger monooxygenases, have been reported . They might play important roles in the metabolism of lactones and related compounds .

Molecular Mechanism

It is known that Esterase (EST) from Pseudomonas putida IFO12996 catalyzes the stereoselective hydrolysis of methyl DL-β-acetylthioisobutyrate (DL-MATI) to produce D-β-acetylthioisobutyric Acid . The EST gene was cloned and expressed in Escherichia coli; the recombinant protein is a non-disulfide-linked homotrimer with a monomer molecular weight of 33,000 in both solution and crystalline states, indicating that these ESTs function as trimers .

Temporal Effects in Laboratory Settings

It is known that the cells having activity (558 units/g of dry cells) could be easily prepared by cultivation at 25°C at pH 6.6 for 24 hr in a glucose-containing medium .

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-oxobutanethioic S-acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXIFPICNYSQEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C(=O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721573 |

Source

|

| Record name | 2,2-Dimethyl-3-oxobutanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135937-96-1 |

Source

|

| Record name | 2,2-Dimethyl-3-oxobutanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide](/img/structure/B561705.png)

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)